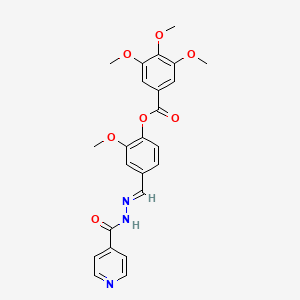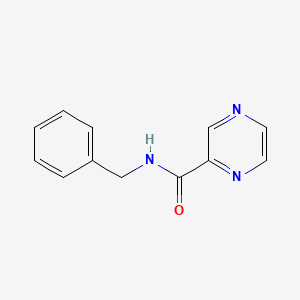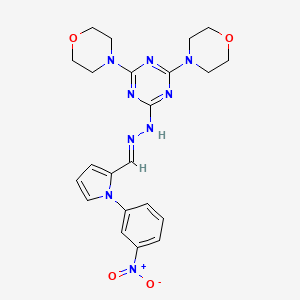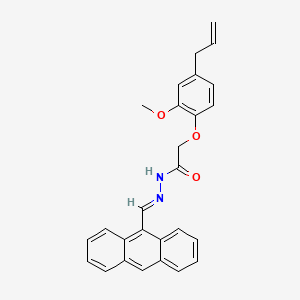
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate
Descripción general
Descripción
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate, also known as TMB-ICZ, is a compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. It is a member of the family of isonicotinoyl hydrazones, which are known to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging of lysosomes in live cells. 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to selectively accumulate in lysosomes and emit a bright green fluorescence upon excitation with UV light. This property makes it an ideal tool for studying lysosomal function and dynamics in various biological systems.
Another area of research where 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has shown promise is in the development of new antitumor agents. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This makes it a potential candidate for the development of new anticancer drugs.
Mecanismo De Acción
The mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of lysosomal function and the induction of oxidative stress. It has been shown to cause lysosomal membrane permeabilization and release of lysosomal enzymes, leading to apoptosis in cancer cells. It also induces the generation of reactive oxygen species (ROS), which can cause DNA damage and cell death.
Biochemical and Physiological Effects
4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate has been shown to have a number of biochemical and physiological effects in various biological systems. It has been shown to inhibit the activity of lysosomal enzymes, leading to lysosomal dysfunction and cell death. It also induces the generation of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. In addition, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate in lab experiments is its fluorescent properties, which make it an ideal tool for imaging of lysosomes in live cells. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one of the limitations of using 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate. One area of research is the development of new antitumor agents based on its structure and mechanism of action. Another area of research is the development of new fluorescent probes for imaging of lysosomes and other cellular organelles. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2-isonicotinoylcarbonohydrazonoyl)-2-methoxyphenyl 3,4,5-trimethoxybenzoate and its potential applications in various biological systems.
Propiedades
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-30-19-11-15(14-26-27-23(28)16-7-9-25-10-8-16)5-6-18(19)34-24(29)17-12-20(31-2)22(33-4)21(13-17)32-3/h5-14H,1-4H3,(H,27,28)/b26-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLVETCOYRCLHO-VULFUBBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-benzoic acid 2-methoxy-4-[(pyridine-4-carbonyl)-hydrazonomethyl]-phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-benzimidazol-2-yl)-3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3865487.png)


![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![4-[1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3865538.png)
![2-{[4-(2-methylphenoxy)butyl]amino}ethanol](/img/structure/B3865539.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)

![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
![4-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3865575.png)

![4-tert-butyl-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B3865583.png)
![2-({6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoic acid](/img/structure/B3865588.png)